![molecular formula C18H17ClN4O2S2 B6518735 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 904825-99-6](/img/structure/B6518735.png)

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

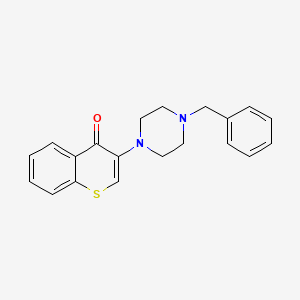

The compound “5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a thiophene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions. For example, pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, pyridazine, and thiophene rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom, the pyridazine ring is a six-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique

- The pyrrolidine ring in this compound is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (due to “pseudorotation”) enhances three-dimensional coverage .

- Researchers have explored bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and diverse biological profiles. Stereogenicity of carbons within the ring influences binding modes to enantioselective proteins .

- Although not the primary target, this compound displayed an IC₅₀ value of 444 nM for the ribosomal S6 kinase p70S6Kβ (S6K2) . Further studies could explore its potential as a kinase inhibitor.

- Introduction of methyl N-methoxy-N-[2-(1,6-dihydro-1-substituted-6-oxo-pyridazin-3-yloxymethyl)phenyl] carbonate base into pyrazole-derived pyraclostroline resulted in compounds with appreciable fungicidal activities against various fungi .

- The compound’s pyridazinone moiety has been involved in concise synthetic routes. For instance, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine led to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Medicinal Chemistry and Drug Discovery

Kinase Inhibition

Antifungal Activity

Heterocyclic Synthesis

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring and a pyridazinone ring , both of which are known to interact with a wide range of biological targets and have been utilized in medicinal chemistry against a range of physiological effects .

Mode of Action

The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing pyrrolidine and pyridazinone rings have been shown to possess a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

The presence of pyrrolidine and pyridazinone rings suggests that the compound may have diverse biological activities .

Propriétés

IUPAC Name |

5-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)22-14-5-3-4-13(12-14)15-6-8-17(21-20-15)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXCUEGFBQEAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518653.png)

![methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate](/img/structure/B6518659.png)

![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6518672.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6518683.png)

![methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6518684.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6518707.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518712.png)

![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518713.png)

![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518720.png)

![5-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B6518722.png)

![(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B6518742.png)

![2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6518755.png)

![2-({1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6518760.png)